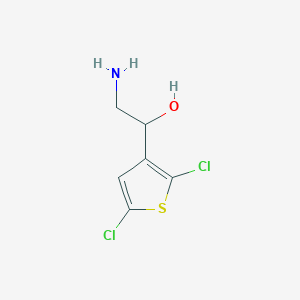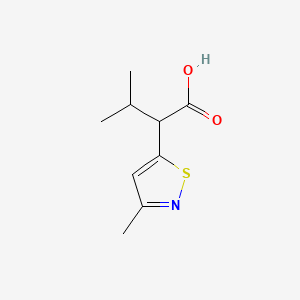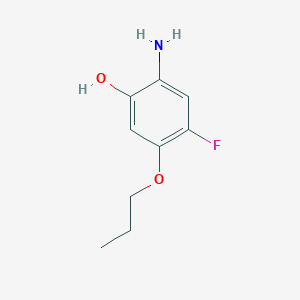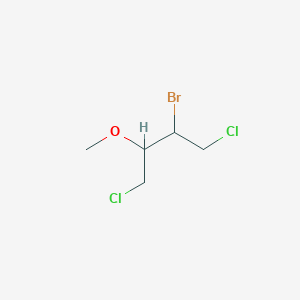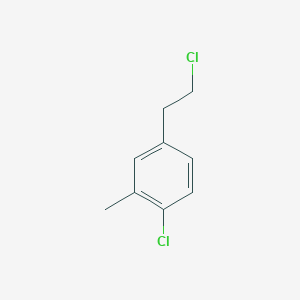![molecular formula C26H24Cl2FN5 B15274677 1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes dichlorophenyl, fluorophenyl, piperazine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted phenylhydrazines and pyrazoles, followed by coupling reactions to introduce the piperazine and phenyl groups. Common reagents used in these reactions include halogenated phenyl compounds, fluorophenyl piperazine, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups like hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine
- 1-(3,4-Dichlorophenyl)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine
Uniqueness
1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may impart specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C26H24Cl2FN5 |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C26H24Cl2FN5/c27-20-11-10-19(16-21(20)28)34-26(30)25(18-6-2-1-3-7-18)23(31-34)17-32-12-14-33(15-13-32)24-9-5-4-8-22(24)29/h1-11,16H,12-15,17,30H2 |
Clave InChI |
VAPKPMOAEIPWNY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=NN(C(=C2C3=CC=CC=C3)N)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Fluorophenyl)oxiran-2-YL]methanol](/img/structure/B15274600.png)
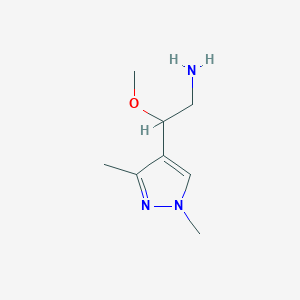
![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)



![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

